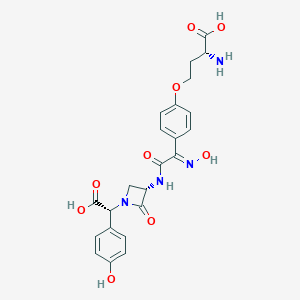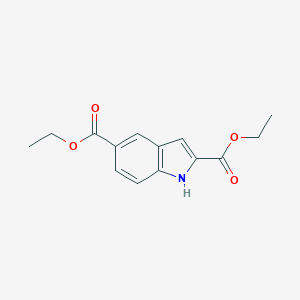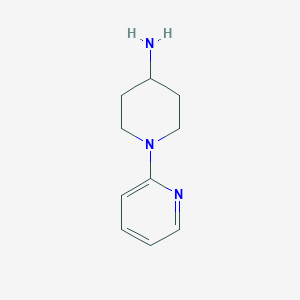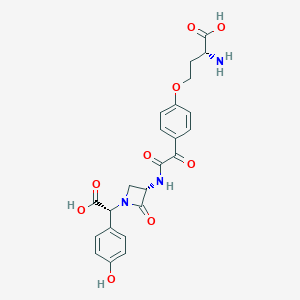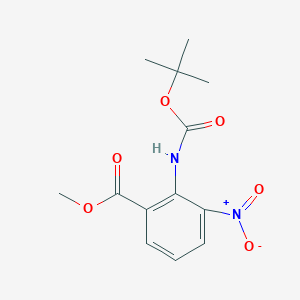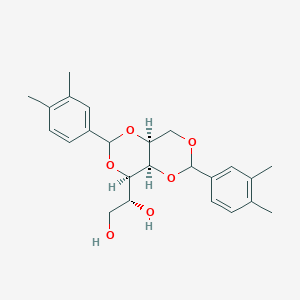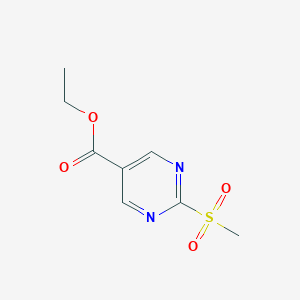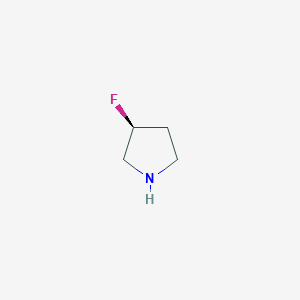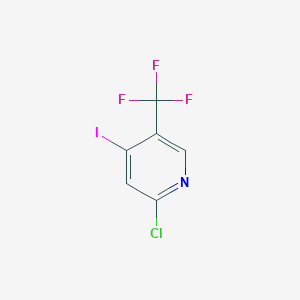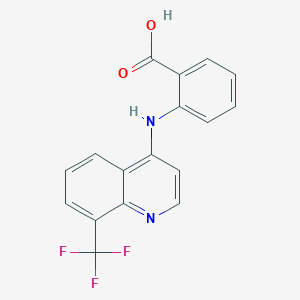![molecular formula C11H20N2O2 B138399 tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate CAS No. 128557-35-7](/img/structure/B138399.png)
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate (TBPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPC is a carbamate derivative that has been synthesized through a series of chemical reactions.
Mechanism Of Action
The mechanism of action of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is not fully understood. However, studies have suggested that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical And Physiological Effects
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate can inhibit the growth of cancer cells and bacteria. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has not been extensively studied in vivo, which limits its potential applications in drug development.
Future Directions
There are several future directions for the study of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate. One direction is to further investigate its mechanism of action and its potential applications in cancer treatment and antibacterial therapy. Another direction is to explore its potential applications in material science, such as the synthesis of functionalized polymers and materials. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its development as a therapeutic agent.
Synthesis Methods
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is synthesized through a series of chemical reactions that involve the use of tert-butyl carbamate, propargylamine, and 1,3-dibromopropane. The first step involves the reaction between tert-butyl carbamate and propargylamine, which results in the formation of N-tert-butyl-N-(prop-2-ynyl)carbamate. In the second step, 1,3-dibromopropane is added to the reaction mixture, which leads to the formation of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate.
Scientific Research Applications
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In drug discovery, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications. In material science, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a precursor for the synthesis of functionalized polymers and materials.
properties
CAS RN |
128557-35-7 |
|---|---|
Product Name |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-7-12-8-6-9-13-10(14)15-11(2,3)4/h1,12H,6-9H2,2-4H3,(H,13,14) |
InChI Key |
ISGDRUJSNRUSDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCC#C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC#C |
synonyms |
Carbamic acid, [3-(2-propynylamino)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



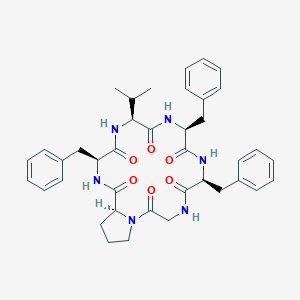
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
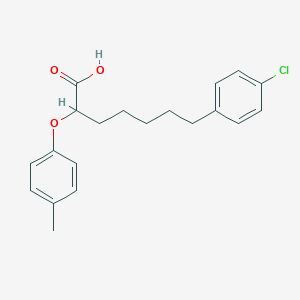
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
